N1-Ethyl vs. N1-Methyl Substitution: Impact on Molecular Weight, Lipophilicity, and Steric Bulk
The target compound bears an N1-ethyl substituent, whereas the closest commercially available analog, 4-(4-ethynylphenyl)-1-methyl-1H-pyrazole (CAS 1578111-02-0), carries an N1-methyl group . This results in a molecular weight increase of 14.03 g·mol⁻¹ (196.25 vs. 182.22) and an additional methylene unit that elevates calculated logP by approximately 0.5 log units, enhancing membrane permeability potential while simultaneously increasing steric demand at the N1-proximal binding pocket . Such differences can critically influence target binding kinetics and selectivity profiles in medicinal chemistry campaigns.
ΔlogP ≈ +0.5
| Evidence Dimension | Molecular weight and N-alkyl substitution pattern |
|---|---|
| Target Compound Data | MW = 196.25 g·mol⁻¹; N1-ethyl substituent (C₁₃H₁₂N₂) |
| Comparator Or Baseline | 4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole: MW = 182.22 g·mol⁻¹; N1-methyl substituent (C₁₂H₁₀N₂) |
| Quantified Difference | ΔMW = +14.03 g·mol⁻¹ (7.7% increase); one additional methylene unit; estimated ΔlogP ≈ +0.5 |
| Conditions | Calculated from molecular formulae; logP estimated by additive fragment methods |
Why This Matters
The N1-ethyl group provides a distinct lipophilicity and steric profile that cannot be replicated by the N1-methyl analog, making the target compound the appropriate selection when increased membrane partitioning or differential pocket occupancy is required.
